

Application Notes and Protocols for UNC0379

TFA in High-Throughput Screening

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Compound of Interest

Compound Name: UNC0379 TFA

Cat. No.: B611571

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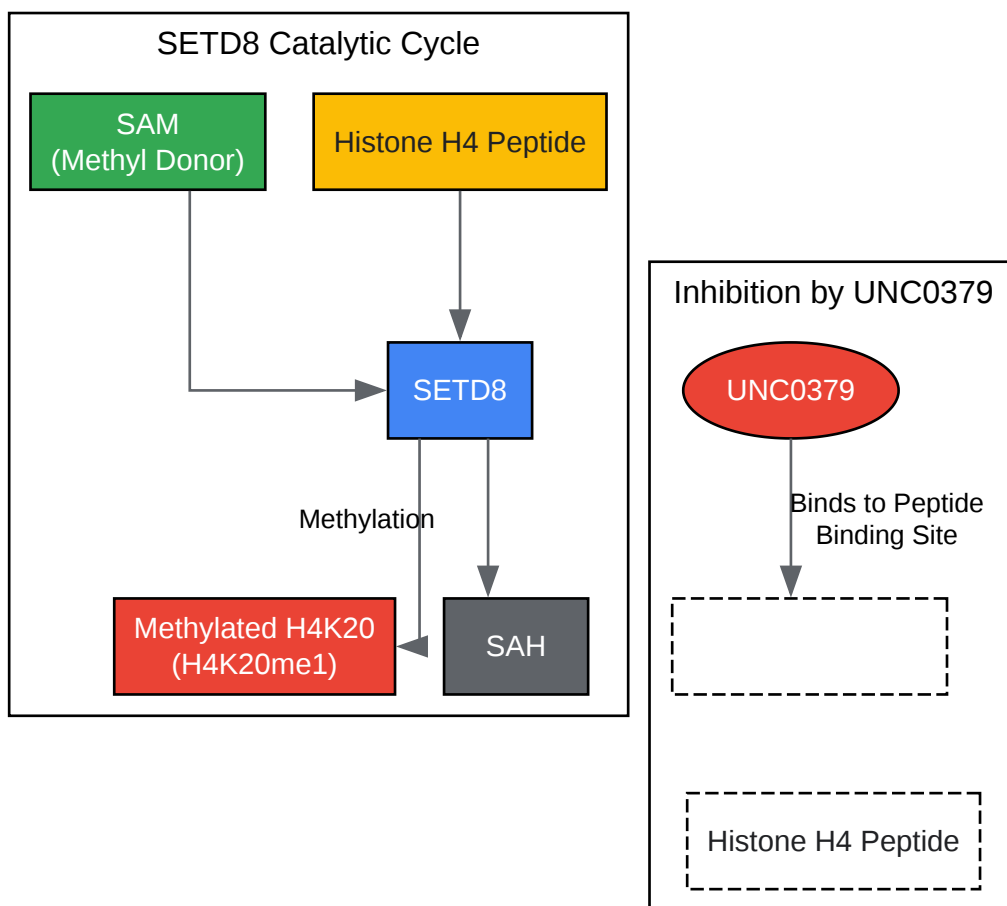
For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0379 is a potent and selective substrate-competitive inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A or PR-Set7).[1][2] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in various cellular processes, including DNA damage response, cell cycle progression, and transcriptional regulation.[1] Additionally, SETD8 methylates non-histone substrates like p53 and PCNA, implicating it in cancer and other diseases.[3] UNC0379 serves as a valuable chemical probe to investigate SETD8 biology and as a reference compound in high-throughput screening (HTS) campaigns to discover novel SETD8 inhibitors. This document provides detailed protocols for utilizing UNC0379 in both biochemical and cell-based assays, with a focus on HTS applications.

Mechanism of Action

UNC0379 acts as a substrate-competitive inhibitor, binding to the histone H4 peptide binding pocket of SETD8. This mechanism is distinct from inhibitors that are competitive with the cofactor S-adenosyl-L-methionine (SAM).[1][4] Its selectivity for SETD8 over other histone methyltransferases makes it a precise tool for studying the specific functions of this enzyme.[1][5]



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Figure 1. Mechanism of SETD8 inhibition by UNC0379.

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of UNC0379.

Table 1: Biochemical Activity of UNC0379

Parameter	Enzyme	Value	Assay Type	Reference
IC ₅₀	SETD8	7.3 μ M	Radiometric	[2][4][5]
IC ₅₀	SETD8	7.9 μ M	Not Specified	[6]
KD	SETD8	18.3 μ M	Isothermal Titration Calorimetry (ITC)	[1][2]
Selectivity	G9a, GLP	>100 μ M	Not Specified	

Table 2: Cellular Activity of UNC0379

Cell Line	Assay Type	Endpoint	IC ₅₀ / Concentrati on	Duration	Reference
HGSOC Cells	Proliferation	Inhibition	0.39 - 3.20 μ M	9 days	[2][6]
HGSOC Cells	Cell Cycle	Sub-G1 Arrest	10 μ M	96 h	[2][6]
HeLa	Proliferation	Inhibition	~5.6 μ M	72 h	[6]
A549	Proliferation	Inhibition	~6.2 μ M	72 h	[6]
OVCAR3	Viability	Inhibition	~2.8 μ M	72 h	[6]
SKOV3	Viability	Inhibition	~3.5 μ M	72 h	[6]
NB Cells	Apoptosis	Caspase 3/7 Activity	10 μ M	12 h	[3]

Experimental Protocols

Protocol 1: Biochemical HTS for SETD8 Inhibitors using AlphaLISA

This protocol is adapted for a high-throughput, non-radiometric assay to identify inhibitors of SETD8, using UNC0379 as a positive control. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology detects the methylation of a biotinylated histone H4 peptide.

Materials:

- Recombinant human SETD8 enzyme
- Biotinylated Histone H3 (1-21) peptide substrate
- S-(5'-Adenosyl)-L-methionine (SAM)
- **UNC0379 TFA** (as a control inhibitor)
- Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads (Note: Specificity for H4K20me1 beads should be used if available; cross-reactivity may allow use of other beads)
- Streptavidin-coated Donor beads
- AlphaLISA 5X Epigenetics Buffer
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA
- 384-well white opaque microplates (e.g., OptiPlate-384)
- Plate sealer
- Multichannel pipettes or automated liquid handler
- Plate reader capable of AlphaScreen detection (e.g., EnVision)

Procedure:

- Compound Plating:
 - Prepare a 10-point, 3-fold serial dilution of UNC0379 in 100% DMSO, starting at 10 mM.

- Using an automated liquid handler, transfer 250 nL of library compounds and control compounds (UNC0379, DMSO) to a 384-well assay plate.[\[7\]](#)
- Enzyme and Substrate Preparation:
 - Dilute recombinant SETD8 enzyme to a 4X working concentration in Assay Buffer.
 - Prepare a 4X substrate mix containing biotinylated H4 peptide and SAM in Assay Buffer. The optimal concentrations should be determined empirically but can start around 400 nM peptide and 400 μ M SAM.
- Enzymatic Reaction:
 - Add 5 μ L of Assay Buffer or test compounds (2X final concentration) to the wells.
 - Add 2.5 μ L of the 4X SETD8 enzyme solution to each well.
 - Incubate for 10 minutes at room temperature.[\[8\]](#)
 - Initiate the reaction by adding 2.5 μ L of the 4X substrate mix to each well.
 - Seal the plate and incubate for 1-2 hours at room temperature.
- Detection:
 - Prepare Acceptor beads at 100 μ g/mL in 1X Epigenetics Buffer. Add 5 μ L to each well to stop the reaction.[\[8\]](#)[\[9\]](#)
 - Seal the plate and incubate for 60 minutes at room temperature in the dark.[\[9\]](#)
 - Prepare Streptavidin Donor beads at 50 μ g/mL in 1X Epigenetics Buffer. Add 10 μ L to each well in subdued light.[\[8\]](#)[\[9\]](#)
 - Seal the plate and incubate for 30 minutes at room temperature in the dark.[\[9\]](#)
- Data Acquisition:
 - Read the plate on an Alpha-enabled plate reader.

- Calculate IC₅₀ values for UNC0379 and any active compounds from the library.



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Figure 2. High-throughput AlphaLISA workflow.

Protocol 2: Cell-Based Assay for H4K20me1 Levels

This protocol describes a cell-based assay to measure the inhibition of SETD8 in a cellular context by quantifying H4K20me1 levels via Western blot. This serves as a secondary assay to validate hits from a primary screen.

Materials:

- Cancer cell line (e.g., HeLa, OVCAR3)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **UNC0379 TFA**
- Test compounds from HTS
- 6-well plates
- RIPA Lysis and Extraction Buffer
- Protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: Rabbit anti-H4K20me1, Rabbit anti-Total Histone H4

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding:
 - Seed 2×10^5 cells per well in 6-well plates.
 - Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[\[6\]](#)
- Compound Treatment:
 - Treat cells with various concentrations of UNC0379 (e.g., 0.1-10 µM) or hit compounds for 24 hours.[\[6\]](#) Include a DMSO-only vehicle control.
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Western Blotting:
 - Determine protein concentration using a BCA assay.
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against H4K20me1 and Total Histone H4 overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and apply chemiluminescent substrate.
- Data Acquisition and Analysis:
 - Capture the signal using a chemiluminescent imaging system.
 - Quantify band intensities using software like ImageJ.
 - Normalize the H4K20me1 signal to the Total Histone H4 signal to determine the dose-dependent reduction in methylation.

Concluding Remarks

UNC0379 is an indispensable tool for the study of SETD8. The protocols provided herein offer robust methods for its application in high-throughput screening and hit validation. The biochemical AlphaLISA protocol is suitable for large-scale primary screening, while the cell-based Western blot assay provides a means to confirm on-target activity in a physiological context. Careful optimization of assay conditions, particularly enzyme and substrate concentrations, is critical for successful implementation.

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